molecular formula C18H22N4O3 B6113259 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine

カタログ番号 B6113259
分子量: 342.4 g/mol
InChIキー: RIPTUCLRKFCVSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

作用機序

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine involves the inhibition of PDE5 and PDE3 enzymes. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to the relaxation of smooth muscles, vasodilation, and increased blood flow. The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still under investigation, and further studies are required to fully understand its mechanism of action.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has been reported to exhibit various biochemical and physiological effects. Some of the biochemical effects of this compound include the inhibition of PDE5 and PDE3 enzymes, increased levels of cAMP and cGMP, and increased nitric oxide (NO) production. The physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine include smooth muscle relaxation, vasodilation, and increased blood flow. These effects make this compound a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.

実験室実験の利点と制限

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its potent inhibitory activity against PDE5 and PDE3 enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. Another advantage of using this compound is its potential applications in the treatment of various diseases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its high cost and limited availability. Therefore, further studies are required to develop more cost-effective methods for synthesizing this compound.

将来の方向性

There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. One of the future directions is the development of more efficient and cost-effective methods for synthesizing this compound. Another future direction is the investigation of its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still not fully understood, and further studies are required to elucidate its mechanism of action. Finally, the development of more potent and selective inhibitors of PDE5 and PDE3 enzymes based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is another future direction for research in this field.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure. However, further studies are required to fully understand its mechanism of action and develop more cost-effective methods for synthesizing this compound.

合成法

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine can be achieved using different methods. One of the most commonly used methods involves the reaction of 1-(1H-pyrazol-1-yl)acetyl)piperidine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by purification using column chromatography.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5) and cyclic nucleotide phosphodiesterase (PDE3). These enzymes are involved in the regulation of intracellular cyclic nucleotide levels and play a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. Therefore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.

特性

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-18(13-22-8-2-6-19-22)21-7-1-3-15(12-21)20-14-4-5-16-17(11-14)25-10-9-24-16/h2,4-6,8,11,15,20H,1,3,7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPTUCLRKFCVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。